molecular formula C18H21NO B5727680 N-(2,6-dimethylphenyl)-4-phenylbutanamide

N-(2,6-dimethylphenyl)-4-phenylbutanamide

Cat. No. B5727680
M. Wt: 267.4 g/mol
InChI Key: YBEBXDLLHRZXOP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-phenylbutanamide, commonly known as DMPPB, is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is widely used in scientific research due to its unique properties. DMPPB has gained considerable attention in recent years due to its potential applications in the field of medicine and drug discovery.

Scientific Research Applications

Synthesis and Biological Screening

  • A study by Aziz‐ur‐Rehman et al. (2014) explored the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and demonstrated potential as enzyme inhibitors against lipoxygenase and chymotrypsin enzymes.

Molecular Complex Formation

  • Research conducted by Lewiński et al. (1993) investigated a molecular complex of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, revealing its interaction via a hydrogen bond and π-π* interactions. This study highlighted the compound's potential in understanding molecular interactions.

Anticonvulsant Applications

  • A significant application of this compound in medical research is its potential as an anticonvulsant. Yogeeswari et al. (2005) discovered N-(2,6-dimethylphenyl)-substituted semicarbazones with considerable anticonvulsant activity in various models of seizure, without neurotoxicity or hepatotoxicity.
  • Additionally, Clark Cr (1988) compared the anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide with other antiepileptic drugs, finding it highly effective in the maximal electroshock seizure model.

Polymerization and Materials Science

  • In the field of materials science, Percec and Wang (1990) synthesized α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using a phase transfer catalyzed polymerization process. This work contributes to the development of novel polymeric materials.

Chemical Structure and Reactivity

  • Studies have also focused on the chemical structure and reactivity of N-(2,6-dimethylphenyl)-4-phenylbutanamide and its derivatives. For instance, Schmid et al. (2001) explored new C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts based on Nickel(II) and Palladium(II) Diimine Complexes.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14-8-6-9-15(2)18(14)19-17(20)13-7-12-16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEBXDLLHRZXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-4-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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